1,2-Phenylenediamine dihydrochloride

Description

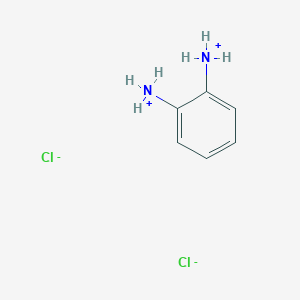

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-4H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIWUGSYXOBDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.2ClH, C6H10Cl2N2 | |

| Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-54-5 (Parent) | |

| Record name | 1,2-Benzenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021140 | |

| Record name | 1,2-Phenylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-phenylenediamine dihydrochloride appears as brownish-yellow crystals. Slightly soluble in water. Used in the manufacture of dye., Brownish-yellow solid; [CAMEO] | |

| Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water | |

| Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles | |

CAS No. |

615-28-1 | |

| Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Phenylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylenediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16252Z50J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250 °C (decomposes) | |

| Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Phenylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Phenylenediamine dihydrochloride, also known as o-phenylenediamine dihydrochloride, is a versatile aromatic amine salt with significant applications in various scientific fields. It serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] In biomedical research, it is widely recognized as a chromogenic substrate for horseradish peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA). This guide provides a comprehensive overview of the chemical and physical properties of this compound, complete with experimental protocols and graphical representations of key workflows and reactions.

Core Chemical and Physical Properties

This compound is a salt of the organic compound 1,2-phenylenediamine. The dihydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of laboratory applications.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂·2HCl | [1] |

| Molecular Weight | 181.06 g/mol | [1][2] |

| Appearance | White to light pink or brownish-yellow crystalline powder. | [2][3] |

| Melting Point | 205 °C | |

| Solubility | Very soluble in water; slightly soluble in ethanol; insoluble in ether. | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available, specific shifts depend on the solvent. | [4][5] |

| ¹³C NMR | Spectra available. | |

| FTIR (KBr Pellet) | Characteristic peaks for aromatic amines and hydrochloride salts. | [6] |

Experimental Protocols

Detailed methodologies for determining key properties and for a common application are provided below.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is placed in a capillary tube, sealed at one end. The powder is compacted by gently tapping the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point liquid like mineral oil).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range (typically 0.5-1°C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities.

Use in Enzyme-Linked Immunosorbent Assay (ELISA)

This compound (OPD) is a widely used chromogenic substrate for horseradish peroxidase (HRP) in ELISA. The oxidation of OPD by HRP in the presence of hydrogen peroxide produces a colored product that can be quantified spectrophotometrically.

Methodology:

-

Substrate Solution Preparation: An OPD tablet is dissolved in a 0.05 M phosphate-citrate buffer (pH 5.0). Immediately before use, hydrogen peroxide is added to the solution.

-

ELISA Plate Preparation: Following the binding of the antigen, primary antibody, and HRP-conjugated secondary antibody, and subsequent washing steps, the plate is ready for the substrate.

-

Substrate Addition: The freshly prepared OPD substrate solution is added to each well of the ELISA plate.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 15-30 minutes) to allow for color development.

-

Stopping the Reaction: The enzymatic reaction is stopped by adding a strong acid, such as 3 M sulfuric acid or 3 M hydrochloric acid, to each well. This also enhances the color of the product.

-

Data Acquisition: The absorbance of each well is read using a microplate reader at a wavelength of 492 nm. The intensity of the color is proportional to the amount of HRP present, which in turn corresponds to the amount of the target antigen.

Visualizing Workflows and Reactions

Experimental Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a solid compound.

Experimental Workflow for ELISA Using this compound

Caption: A typical workflow for an indirect ELISA using this compound as the chromogenic substrate.

Synthesis of 1,2-Disubstituted Benzimidazoles

This compound is a key precursor in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities.

Reaction Scheme:

A common method involves the condensation of 1,2-phenylenediamine with an aldehyde.[3][7]

Caption: A simplified reaction scheme for the synthesis of 1,2-disubstituted benzimidazoles.

Stability and Reactivity

This compound is sensitive to light and air.[3] It is incompatible with strong oxidizing agents.[3] As an acidic salt, its aqueous solutions will have a pH of less than 7.0 and will react with bases.[8] Upon heating to decomposition, it can emit toxic fumes of hydrogen chloride and nitrogen oxides.

Safety and Handling

This compound is toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye irritation.[3] It is also suspected of causing genetic defects and cancer.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a chemical compound with well-defined properties that make it highly valuable in both synthetic chemistry and biochemical assays. Its role as a precursor in the synthesis of pharmacologically active benzimidazoles and its application as a reliable substrate in ELISA highlight its importance in drug discovery and diagnostics. A thorough understanding of its chemical properties, handling requirements, and experimental applications is essential for its safe and effective use in a research and development setting.

References

- 1. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]

- 2. This compound | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. p-Phenylenediamine dihydrochloride(624-18-0) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of o-Phenylenediamine Dihydrochloride: A Technical Guide

Introduction

o-Phenylenediamine (OPD), systematically named 1,2-diaminobenzene, and its dihydrochloride salt are crucial chemical intermediates with wide-ranging applications. They serve as precursors in the synthesis of pharmaceuticals, fungicides (like benomyl), corrosion inhibitors, pigments, and antioxidants.[1][2] The dihydrochloride salt, in particular, is frequently used in biochemical assays, such as ELISA, where it acts as a chromogenic substrate for horseradish peroxidase.[3][4] This guide provides an in-depth overview of the primary synthesis routes for o-phenylenediamine dihydrochloride, focusing on detailed experimental protocols, comparative data, and process workflows.

Primary Synthesis Route: Reduction of 2-Nitroaniline

The most common and industrially significant method for producing o-phenylenediamine is the reduction of 2-nitroaniline.[1] This transformation can be achieved using various reducing systems, each with distinct advantages concerning yield, cost, and environmental impact. The general two-step process involves the reduction of the nitro group to an amine, yielding the o-phenylenediamine free base, which is subsequently converted to the more stable dihydrochloride salt by treatment with hydrochloric acid.

Step 1: Reduction of 2-Nitroaniline to o-Phenylenediamine

H₂NC₆H₄NO₂ + 3 H₂ → H₂NC₆H₄NH₂ + 2 H₂O[1]

Step 2: Formation of the Dihydrochloride Salt

H₂NC₆H₄NH₂ + 2 HCl → C₆H₄(NH₃⁺Cl⁻)₂

A variety of reducing agents can be employed for the first step, including catalytic hydrogenation and metal/acid combinations.[5][6]

Comparative Analysis of Reduction Methods

The choice of reduction method depends on factors such as scale, available equipment, and desired purity. Below is a summary of common methods with their respective conditions and reported yields.

| Reducing System | Catalyst/Reagents | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Catalytic Hydrogenation | Palladium-Platinum (Pd-Pt) on Activated Carbon | None (Neat) | 60 - 120 | 0.5 - 1.5 | 95.7 - 96.2 | [7] |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Water | 70 - 100 | ~0.1 - 0.4 | >95 | [7] |

| Catalytic Hydrogenation | Graphene Oxide with Palladium (Pd) and Nickel (Ni) | Solvent | 95 - 105 | ~2 | >97 | [6] |

| Metal/Acid Reduction | Tin (Sn) and Hydrochloric Acid (HCl) | Water/HCl | Vigorous/Exothermic | Atmospheric | 85 - 90 (of dihydrochloride) | [8] |

| Metal/Base Reduction | Zinc (Zn) Dust and Sodium Hydroxide (NaOH) | Water | Controlled Exothermic | Atmospheric | 74 - 85 (of free base) | [8] |

Experimental Protocols

Protocol 1: Reduction using Tin and Hydrochloric Acid

This classic laboratory method provides a high yield of the dihydrochloride salt directly.[8]

Methodology:

-

Reaction Setup: A mixture of 100 g of 2-nitroaniline and 225 g of granulated tin is placed in a 2-liter flask.

-

Initial Reaction: 500 cc of concentrated hydrochloric acid (sp. gr. 1.19) is added in portions of 50-75 cc. The flask is shaken vigorously after each addition. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Completion: After the initial vigorous reaction subsides, the mixture is heated on a steam bath for one hour to complete the reduction.

-

Isolation of Free Base (Optional): The hot solution is made strongly alkaline by the slow addition of a solution of 225 g of sodium hydroxide in 400 cc of water. This precipitates tin salts and liberates the free o-phenylenediamine.

-

Purification: The free diamine can be purified by steam distillation or extraction.

-

Salt Formation: To form the dihydrochloride, the crude o-phenylenediamine is dissolved in a mixture of 90–100 cc of concentrated hydrochloric acid and 50–60 cc of water containing 2–3 g of stannous chloride.[8]

-

Decolorization: The hot solution is treated with decolorizing charcoal and filtered.

-

Crystallization: 150 cc of concentrated hydrochloric acid is added to the hot, colorless filtrate. The mixture is then cooled thoroughly in an ice-salt bath to crystallize the product.

-

Final Product: The colorless crystals of o-phenylenediamine dihydrochloride are collected by suction filtration, washed with a small amount of cold concentrated hydrochloric acid, and dried in a vacuum over solid sodium hydroxide.[8] The final yield is typically between 77–81 g (85–90% based on the starting 2-nitroaniline).[8]

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner, more atom-efficient method often preferred in industrial settings.[6][7]

Methodology (General Procedure):

-

Catalyst and Reactant Loading: A high-pressure autoclave is charged with 2-nitroaniline and a catalyst, such as palladium-platinum on activated carbon (0.05% - 2% of the substrate's weight).[7]

-

Reaction Conditions: The reaction can be run without a solvent.[7] The vessel is sealed, purged with hydrogen, and then pressurized to 0.5–1.5 MPa. The temperature is raised to 60–120 °C.[7]

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Catalyst Removal: After cooling and depressurization, the reaction mixture, containing crude o-phenylenediamine, is filtered to remove the catalyst.

-

Purification: The resulting clear liquid is purified by distillation or rectification to yield the final o-phenylenediamine product with a purity of over 99.5%.[7]

-

Salt Formation: The purified free base is then dissolved in an appropriate solvent (e.g., ethanol, water) and treated with a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt, which is then filtered and dried.[9]

Process Visualization

The synthesis of o-phenylenediamine dihydrochloride from 2-nitroaniline can be visualized as a multi-step workflow. The following diagram illustrates the logical progression from starting material to the final, purified salt.

Caption: Synthesis workflow from 2-nitroaniline to o-phenylenediamine dihydrochloride.

The diagram above outlines the two core stages of the synthesis. The first stage is the critical reduction of the nitro group. The second stage involves the purification of the resulting free base and its subsequent conversion into the stable dihydrochloride salt. Each step requires careful control of conditions to ensure high yield and purity.

References

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - Synthesis of o-phenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. images10.newegg.com [images10.newegg.com]

- 5. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]

- 7. CN103012160A - Preparation method of o-phenylenediamine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]

An In-depth Technical Guide to 1,2-Diaminobenzene Dihydrochloride (CAS: 615-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminobenzene dihydrochloride, also known as o-phenylenediamine dihydrochloride (OPD), is a versatile aromatic amine salt with the chemical formula C₆H₈N₂·2HCl. It presents as a white to light reddish crystalline powder and is widely utilized in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, applications, relevant experimental protocols, and safety information.

Physicochemical and Spectral Data

The dihydrochloride salt of 1,2-diaminobenzene exhibits distinct properties that are crucial for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 615-28-1 | [General] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | [General] |

| Molecular Weight | 181.06 g/mol | [General] |

| Appearance | White to light reddish crystalline powder | [General] |

| Melting Point | 258 °C (decomposes) | [1] |

| Solubility in Water | Very soluble | [2] |

| Solubility in Alcohol | Freely soluble | [1] |

| Solubility in Ether | Freely soluble | [1] |

| Solubility in Chloroform | Freely soluble | [1] |

Table 2: Spectral Data

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectra available in spectral databases. |

| ¹³C NMR | Spectra available in spectral databases. |

| Infrared (IR) | Spectra available in spectral databases. |

| Mass Spectrometry | Spectra available in spectral databases. |

Applications in Research and Drug Development

1,2-Diaminobenzene dihydrochloride is a valuable reagent with a broad range of applications, particularly in biochemical assays and as a synthetic precursor.

-

Enzyme-Linked Immunosorbent Assay (ELISA): OPD is a widely used chromogenic substrate for horseradish peroxidase (HRP) in ELISA procedures. In the presence of HRP and hydrogen peroxide, OPD is oxidized to a colored product, 2,3-diaminophenazine, which can be quantified spectrophotometrically.

-

Synthesis of Heterocyclic Compounds: It is a key building block for the synthesis of various heterocyclic compounds, most notably benzimidazoles. Benzimidazole derivatives are of significant interest in drug development due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

-

Dye and Polymer Industry: This compound serves as an intermediate in the manufacturing of dyes and polymers.

Experimental Protocols

Synthesis of o-Phenylenediamine and Conversion to Dihydrochloride Salt

This protocol describes the reduction of o-nitroaniline to o-phenylenediamine, followed by its conversion to the dihydrochloride salt.

Materials:

-

o-Nitroaniline

-

95% Ethanol

-

20% Sodium hydroxide solution

-

Zinc dust

-

Sodium hydrosulfite

-

Concentrated hydrochloric acid (sp. gr. 1.19)

-

Stannous chloride

-

Decolorizing charcoal

-

1-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Steam bath

-

Suction filtration apparatus

-

Ice-salt bath

-

Vacuum desiccator

Procedure:

-

In the 1-L three-necked flask equipped with a stirrer and reflux condenser, combine 69 g (0.5 mole) of o-nitroaniline, 40 mL of 20% sodium hydroxide solution, and 200 mL of 95% ethanol.

-

Stir the mixture vigorously and heat it on a steam bath until it boils gently.

-

Turn off the steam and add 130 g of zinc dust in 10-g portions, ensuring the addition rate maintains the boiling of the solution.

-

After the zinc dust addition is complete, reflux the mixture with continuous stirring for one hour. The solution's color will change from deep red to nearly colorless.

-

Filter the hot mixture by suction and extract the zinc residue with two 150-mL portions of hot ethanol.

-

Combine the filtrates, add 2-3 g of sodium hydrosulfite, and concentrate the solution under reduced pressure to a volume of 125-150 mL.

-

Cool the concentrated solution thoroughly in an ice-salt bath. Collect the resulting faintly yellow crystals of o-phenylenediamine, wash with a small amount of ice water, and dry in a vacuum desiccator.

-

To prepare the dihydrochloride salt, dissolve the crude o-phenylenediamine in a mixture of 90-100 mL of concentrated hydrochloric acid and 50-60 mL of water containing 2-3 g of stannous chloride.

-

Treat the hot solution with decolorizing charcoal and filter.

-

To the hot, colorless filtrate, add 150 mL of concentrated hydrochloric acid and cool the mixture thoroughly in an ice-salt bath.

-

Collect the colorless crystals of o-phenylenediamine dihydrochloride by suction filtration, wash with a small amount of cold concentrated hydrochloric acid, and dry in a vacuum over solid sodium hydroxide.[3]

General Protocol for ELISA using OPD as a Substrate

This protocol outlines the general steps for using 1,2-diaminobenzene dihydrochloride as a chromogenic substrate in an HRP-based ELISA.

Materials:

-

1,2-Diaminobenzene dihydrochloride (OPD) tablets or powder

-

0.05 M Phosphate-citrate buffer, pH 5.0

-

30% Hydrogen peroxide (H₂O₂)

-

3 M Sulfuric acid (H₂SO₄) or 3 M Hydrochloric acid (HCl) as a stop solution

-

ELISA plate reader

-

Antigen-coated and blocked ELISA plate with primary and HRP-conjugated secondary antibodies bound.

Procedure:

-

Substrate Solution Preparation: Dissolve one OPD tablet (or an appropriate amount of powder) in the phosphate-citrate buffer to achieve a final concentration of approximately 0.4 mg/mL. Immediately before use, add hydrogen peroxide to the substrate solution (e.g., 40 µL of 30% H₂O₂ per 100 mL of buffer).

-

Incubation: Add 100-200 µL of the freshly prepared substrate solution to each well of the ELISA plate. Incubate the plate in the dark at room temperature for 10-30 minutes.

-

Color Development: A yellow-orange color will develop in the presence of HRP activity.

-

Stopping the Reaction: Stop the enzymatic reaction by adding 50 µL of 3 M H₂SO₄ or 3 M HCl to each well.

-

Absorbance Measurement: Read the absorbance of each well using a plate reader at 492 nm. If the reaction is not stopped, the absorbance can be read at 450 nm.

Visualizations

Diagram 1: Synthesis of 1,2-Diaminobenzene Dihydrochloride

Caption: Workflow for the synthesis of 1,2-Diaminobenzene Dihydrochloride.

Diagram 2: Role in ELISA

Caption: Role of OPD as a chromogenic substrate in HRP-based ELISA.

Safety and Handling

1,2-Diaminobenzene dihydrochloride is classified as toxic if swallowed and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

1,2-Diaminobenzene dihydrochloride is a fundamental chemical with significant utility in both research and industrial settings. Its role as a chromogenic substrate in immunoassays and as a versatile precursor for the synthesis of biologically active compounds underscores its importance. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use.

References

Physical and chemical properties of OPD dihydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of o-Phenylenediamine Dihydrochloride (OPD Dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenylenediamine dihydrochloride (OPD dihydrochloride) is an aromatic amine salt widely utilized in biochemical assays, particularly as a chromogenic substrate for horseradish peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA). Its reaction with hydrogen peroxide, catalyzed by HRP, yields a soluble, colored product, allowing for quantitative analysis of various analytes. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and visual representations of its reaction pathways.

Chemical Identity

-

Systematic Name: benzene-1,2-diamine;dihydrochloride[1]

-

Synonyms: 1,2-Benzenediamine dihydrochloride, 1,2-Phenylenediamine dihydrochloride[2][3]

Physical and Chemical Properties

The physical and chemical properties of OPD dihydrochloride are summarized in the table below, compiled from various safety data sheets and chemical databases.

| Property | Value |

| Appearance | White to pale pink or brownish-yellow powder/crystals[1][2][6] |

| Melting Point | 258 °C (decomposes)[2][5][7] |

| Boiling Point | 257 °C at 760 mmHg[7] |

| Solubility | Soluble in water.[2] Slightly soluble in water; freely soluble in alcohol, chloroform, or ether.[7] Soluble in hot water.[8] |

| pH | 1.5 (for a solution of unspecified concentration).[7] A solution of one 10 mg tablet in 10 mL of water has a pH of 5.0.[4] |

| pKa (of parent amine) | 4.57 (conjugate acid); 0.80 (doubly protonated form) at 20 °C in H₂O[8] |

| UV-Vis Absorption (λmax) | 287-291 nm[4] |

| Stability | Stable under normal temperatures and pressures.[2] Sensitive to light.[3] |

| Storage Temperature | 2-8 °C, protected from heat, light, and moisture[4][7][9] |

Chemical Reactivity and Use in ELISA

OPD dihydrochloride is a key reagent in ELISA for the detection of HRP-conjugated antibodies. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of OPD. This reaction results in the formation of 2,3-diaminophenazine, a soluble product with a distinct orange-brown color.[4][10][9] The intensity of the color is proportional to the amount of HRP present, and thus to the amount of analyte in the sample.

The reaction can be monitored spectrophotometrically at 450 nm.[4][10] For endpoint assays, the reaction can be stopped by adding an acid, such as 3 M HCl or 3 M H₂SO₄. This acidification shifts the absorption maximum of the product to 492 nm.[4][9]

Experimental Protocols

General Method for Melting Point Determination

A standard method for determining the melting point of a crystalline solid like OPD dihydrochloride involves using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry OPD dihydrochloride powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point (around 258 °C), the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range. For OPD dihydrochloride, decomposition is observed at its melting point.[2][7]

Protocol for OPD dihydrochloride use in ELISA

This protocol outlines the use of OPD dihydrochloride as a chromogenic substrate in a typical indirect ELISA.

-

Reagent Preparation:

-

Substrate Buffer: Prepare a 0.05 M phosphate-citrate buffer with a pH of 5.0. This can be made by mixing 25.7 mL of 0.2 M dibasic sodium phosphate with 24.3 mL of 0.1 M citric acid and adding 50 mL of deionized water, adjusting the pH if necessary.[4][9] Alternatively, commercially available phosphate-citrate buffer tablets can be used.[4][9]

-

OPD Substrate Solution: Immediately before use, dissolve an OPD dihydrochloride tablet in the substrate buffer to a final concentration of approximately 0.4 mg/mL.[4][9] For example, a 10 mg tablet is dissolved in 25 mL of buffer.[4] Add hydrogen peroxide to the solution; for instance, add 40 µL of fresh 30% H₂O₂ per 100 mL of buffer.[9] Protect the solution from light.

-

-

ELISA Procedure:

-

Following the final wash step after incubation with the HRP-conjugated secondary antibody, add 200 µL of the freshly prepared OPD Substrate Solution to each well of the microplate.[4][10]

-

Incubate the plate in the dark at room temperature for approximately 30 minutes.[4][10]

-

Monitor the color development. The reaction produces a soluble orange-brown product.[4][10][9]

-

-

Reading the Results:

Safety and Handling

OPD dihydrochloride is classified as hazardous.[3] It is toxic if swallowed, and harmful in contact with skin or if inhaled.[2][11] It can cause serious eye irritation and may cause an allergic skin reaction.[3][11] There is limited evidence of a carcinogenic effect, and it is suspected of causing genetic defects.[2][3][11] It is also very toxic to aquatic life with long-lasting effects.[2][3][11]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid generating dust.[2] Avoid contact with eyes, skin, and clothing.[2] Wash hands thoroughly after handling.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[2][3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] Keep the container tightly closed.[2]

Conclusion

o-Phenylenediamine dihydrochloride is a valuable chemical reagent with well-defined physical and chemical properties. Its primary application as a chromogenic substrate in ELISA is crucial for many diagnostic and research assays. A thorough understanding of its properties, proper handling, and the experimental protocols for its use is essential for obtaining reliable and reproducible results in a safe laboratory environment.

References

- 1. This compound | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. o-Phenylenediamine dihydrochloride [himedialabs.com]

- 7. chembk.com [chembk.com]

- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. images10.newegg.com [images10.newegg.com]

- 10. images10.newegg.com [images10.newegg.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to 1,2-Phenylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 1,2-Phenylenediamine dihydrochloride, a versatile compound with significant applications in biochemical research, analytical chemistry, and pharmaceutical development.

Core Chemical and Physical Properties

This compound, also known as o-Phenylenediamine dihydrochloride (OPD), is the dihydrochloride salt of 1,2-Phenylenediamine.[1] It typically appears as a light pink to purple or brownish-yellow crystalline powder.[1][2] This compound is a crucial reagent in various laboratory and industrial settings due to its water solubility and ability to form stable complexes.[1]

| Property | Data | References |

| Molecular Formula | C₆H₈N₂·2HCl or C₆H₁₀Cl₂N₂ | [1][2][3][4][5][6] |

| Molecular Weight | 181.06 g/mol | [1][2][4][5][6][7] |

| CAS Number | 615-28-1 | [1][5][8] |

| Purity | ≥ 98% (HPLC) | [1] |

| Appearance | Light pink to purple crystalline powder; Brownish-yellow crystals | [1][2] |

| Storage Conditions | 0 - 8 °C | [1] |

| Synonyms | 1,2-Diaminobenzene dihydrochloride, OPD·2HCl | [1] |

Applications in Research and Development

This compound has a broad range of applications:

-

Biochemical Research: It is utilized in the study of enzyme activities and protein interactions, offering insights into biochemical pathways.[1]

-

Analytical Chemistry: This compound serves as a chromogenic substrate in colorimetric assays, particularly in ELISA (Enzyme-Linked Immunosorbent Assay) procedures that use horseradish peroxidase (HRP) conjugates.[1] The substrate produces a soluble orange-brown end product that can be measured spectrophotometrically.[6]

-

Pharmaceutical Development: It is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

-

Other Industries: It is also used in the manufacturing of dyes for the textile industry and in the formulation of hair dyes in the cosmetics industry.[1]

Experimental Protocol: ELISA using OPD as a Chromogenic Substrate

This protocol outlines the use of this compound (OPD) as a substrate for horseradish peroxidase (HRP) in an ELISA assay.

Materials:

-

This compound (OPD) tablets

-

0.05 M Phosphate-Citrate Buffer, pH 5.0

-

30% Hydrogen Peroxide (H₂O₂)

-

3 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H₂SO₄)

-

Microplate reader

Procedure:

-

Buffer Preparation: Prepare a 0.05 M phosphate-citrate buffer at pH 5.0. This can be done by mixing 25.7 mL of 0.2 M dibasic sodium phosphate, 24.3 mL of 0.1 M citric acid, and 50 mL of deionized water, then adjusting the pH if necessary.

-

Substrate Solution Preparation: Immediately before use, prepare the substrate solution. For every 100 mL of the phosphate-citrate buffer, add 40 µL of fresh 30% hydrogen peroxide. Dissolve one 10 mg OPD tablet in 25 mL of this buffer to achieve a final concentration of 0.4 mg/mL. Handle tablets with non-metallic forceps and protect the solution from light.

-

ELISA Reaction:

-

After the final incubation step with the HRP-conjugated antibody and subsequent washing steps, add 200 µL of the prepared OPD substrate solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the soluble orange-brown product at 450 nm using a microplate reader.

-

To stop the reaction, add 50 µL of 3 M HCl or 3 M H₂SO₄ to each well. If the reaction is stopped, the absorbance should be read at 492 nm.

-

Visualized Experimental Workflow: ELISA with OPD Substrate

The following diagram illustrates the key steps in the ELISA protocol described above.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. m.indiamart.com [m.indiamart.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. o-Phenylenediamine dihydrochloride, 98+% | Fisher Scientific [fishersci.ca]

- 7. GSRS [precision.fda.gov]

- 8. calpaclab.com [calpaclab.com]

Technical Guide: Aqueous Solubility of 1,2-Phenylenediamine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Phenylenediamine dihydrochloride, also known as o-phenylenediamine dihydrochloride (OPD), is a salt of the aromatic amine 1,2-phenylenediamine. It is a versatile chemical intermediate and is widely utilized in various analytical and synthetic applications. A critical parameter for its effective use, particularly in aqueous systems, is its solubility. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, including available quantitative data, a detailed experimental protocol for its determination, and a visualization of its application in a common laboratory workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₈N₂·2HCl | [1] |

| Molecular Weight | 181.06 g/mol | [2] |

| Appearance | Brownish-yellow crystals | [3] |

| Melting Point | 258 °C (decomposes) | [2] |

Aqueous Solubility Data

The solubility of this compound in water is generally described as "slightly soluble".[2][3] More specific quantitative data from peer-reviewed literature is scarce. However, information from product datasheets for its application in Enzyme-Linked Immunosorbent Assay (ELISA) provides some practical solubility information.

| Solvent | Temperature | Solubility | Notes | Reference |

| Water | Not Specified | Slightly soluble | General observation. | [2][3] |

| Water | Room Temperature | One 10 mg tablet in 10 mL | Results in a 1 mg/mL solution with a pH of 5.0. | [4] |

| Water | Room Temperature | One 5 mg tablet in 10 mL | Results in a 0.5 mg/mL solution with a pH of 5.0. | [5] |

| 0.05 M Phosphate-Citrate Buffer (pH 5.0) | Room Temperature | 0.4 mg/mL | A 10 mg tablet dissolved in 25 mL of buffer. | [4] |

| 0.05 M Phosphate-Citrate Buffer (pH 5.0) | Room Temperature | 0.4 mg/mL | A 5 mg tablet dissolved in 12.5 mL of buffer. | [5] |

It is important to distinguish the solubility of the dihydrochloride salt from its free base, o-phenylenediamine. The free base has a reported solubility of 0.4 g/100 mL in water at 35°C.[6] The dihydrochloride salt is expected to have a different solubility profile due to its ionic nature.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] The following protocol is adapted for the determination of this compound solubility in water.

4.1. Materials

-

This compound (analytical grade)

-

Distilled or deionized water

-

Glass vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

pH meter

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of water (e.g., 10 mL) to the vial.

-

Securely cap the vial to prevent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with water to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis:

-

Calculate the solubility of this compound in g/L or mol/L using the measured concentration and the dilution factor.

-

Visualization of Application: Indirect ELISA Workflow

This compound is a common chromogenic substrate for horseradish peroxidase (HRP) in ELISA.[4][5][10] The following diagram illustrates the workflow of an indirect ELISA where OPD is used for signal detection.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. images10.newegg.com [images10.newegg.com]

- 6. ICSC 1441 - o-PHENYLENEDIAMINE [inchem.org]

- 7. scribd.com [scribd.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ELISA Enzyme Substrates | Thermo Fisher Scientific - IN [thermofisher.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of o-Phenylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of o-phenylenediamine dihydrochloride, a compound of interest in various chemical and pharmaceutical research areas. This document details the crystallographic parameters, experimental methodologies for its synthesis and structural determination, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of o-phenylenediamine dihydrochloride has been determined through single-crystal X-ray diffraction. Two independent studies have reported similar findings, establishing the compound crystallizes in a monoclinic system with the space group C2/c. The key crystallographic data from these studies are summarized below for comparative analysis.

Table 1: Crystal Data and Structure Refinement for o-Phenylenediamine Dihydrochloride

| Parameter | El-Ghozlani et al.[1] | Stålhandske (1974)[2] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 7.324(2) | 7.3352(2) |

| b (Å) | 14.497(5) | 14.5184(4) |

| c (Å) | 7.992(3) | 8.0062(2) |

| α (°) | 90 | 90 |

| β (°) | 94.04(4) | 94.056(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 846.4(5) | 850.49 |

| Z | 4 | 4 |

| Formula Weight | 181.06 | 181.07 |

| Density (calculated) (Mg/m³) | 1.421 | Not Reported |

| Radiation | MoKα (λ = 0.71073 Å) | Not specified |

| Temperature | Not Reported | 22 °C |

| R-factor | Rint = 0.083 | R = 0.10 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of o-phenylenediamine dihydrochloride crystals suitable for X-ray diffraction has been described through a straightforward acid-base reaction and subsequent crystallization.

Protocol for Synthesis and Purification:

-

Dissolution: Crude o-phenylenediamine is dissolved in a mixture of concentrated hydrochloric acid (e.g., 90-100 mL) and water (e.g., 50-60 mL).[3] To prevent oxidation and discoloration of the diamine, a small amount of a reducing agent, such as stannous chloride (2-3 g), is added to the solution.[3]

-

Decolorization: The hot solution is treated with activated decolorizing charcoal to remove colored impurities.[3]

-

Filtration: The hot solution is filtered to remove the charcoal and any other insoluble materials.

-

Crystallization: An excess of concentrated hydrochloric acid (e.g., 150 mL) is added to the hot, colorless filtrate.[3] The mixture is then cooled thoroughly in an ice-salt bath to induce crystallization.[3]

-

Isolation and Drying: The resulting colorless crystals of o-phenylenediamine dihydrochloride are collected by suction filtration, washed with a small volume of cold concentrated hydrochloric acid, and dried in a vacuum desiccator over solid sodium hydroxide.[3] A yield of 85-90% can be expected based on the initial amount of o-nitroaniline used in the synthesis of the parent compound.[3]

Another reported method for single crystal growth involves preparation in a highly acidic aqueous medium with the pH adjusted to approximately 0.5 using concentrated HCl.[1]

Single-Crystal X-Ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques. The general workflow for this process is outlined below.

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal of o-phenylenediamine dihydrochloride is mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å).[1] Diffraction data are collected over a range of angles by rotating the crystal.[4] The intensities of the diffracted X-rays are measured by a detector.[1][2] Standard reflections are measured periodically to monitor crystal and electronic stability.[2]

-

Data Reduction: The collected raw intensity data are corrected for various factors, including Lorentz and polarization effects, and absorption.[2]

-

Structure Solution: The positions of the non-hydrogen atoms in the crystal lattice are determined from the diffraction data.[2] In the case of o-phenylenediamine dihydrochloride, the structure was solved using direct methods, with the space group C2/c being indicated by the E statistics.[2]

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the observed and calculated structure factors.[2] A difference synthesis can be calculated after the final refinement to locate hydrogen atoms.[2]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the o-phenylenediamine dihydrochloride crystal structure, from synthesis to final data analysis.

Caption: Experimental workflow for the synthesis and crystal structure determination of o-phenylenediamine dihydrochloride.

Structural Insights

The crystal structure of o-phenylenediamine dihydrochloride is stabilized by a three-dimensional network of hydrogen bonds.[1] The chloride anions are situated between layers of the protonated o-phenylenediamine cations and are linked to three cations through N-H···Cl hydrogen bonds.[1] Additionally, π-π interactions between the aromatic rings of adjacent cations, with a centroid-to-centroid distance of 3.996 Å, contribute to the stability of the crystal packing.[1] The asymmetric unit of the crystal structure contains three carbon atoms, one nitrogen atom, one chloride atom, and five hydrogen atoms.[1]

References

Spectral Analysis of 1,2-Phenylenediamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1,2-Phenylenediamine Dihydrochloride. This document is intended to serve as a comprehensive resource, offering detailed spectral data, experimental protocols, and a logical workflow for the spectral analysis of this compound.

Introduction

This compound is a versatile organic compound used as a precursor in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in various research and development applications. This guide presents a compilation of available ¹H NMR, ¹³C NMR, and FTIR spectral data, alongside detailed methodologies for data acquisition.

Spectral Data

The following tables summarize the key spectral data for this compound. Due to the limited availability of publicly accessible, fully assigned quantitative data, typical chemical shift ranges and observed IR absorption bands are provided. These values are compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.5 - 7.8 | Multiplet | 4H | Aromatic C-H | The acidic nature of the ammonium groups deshields the aromatic protons, causing a downfield shift compared to the free amine. |

| ~8.0 - 9.0 | Broad Singlet | 6H | -NH₃⁺ | The protons of the ammonium groups are acidic and their chemical shift can be highly dependent on solvent, concentration, and temperature. They often appear as a broad signal due to exchange with residual water and quadrupolar relaxation of the nitrogen atom. |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~120 - 125 | Aromatic C-H | |

| ~130 - 135 | Aromatic C-NH₃⁺ | The carbons attached to the ammonium groups are expected to be shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ group. |

Infrared (IR) Spectroscopy Data

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Strong, Broad | N-H stretching (in -NH₃⁺) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1550 | Medium | N-H bending (in -NH₃⁺) |

| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bending |

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (optional, e.g., TMS, TSP)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. D₂O is a common choice due to the salt's solubility in water.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder. It is crucial that the KBr is free of moisture.

-

Add a small amount of the this compound sample (approximately 1-2 mg) to the mortar. The sample to KBr ratio should be roughly 1:100.

-

Gently but thoroughly grind the sample and KBr together until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Distribute the powder evenly in the die.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a translucent or transparent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectral analysis of this compound.

Caption: Workflow for Spectral Analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation and analysis, it is recommended to acquire spectra on the specific sample of interest and compare it with reference data.

An In-Depth Technical Guide to 1,2-Phenylenediamine Dihydrochloride for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Phenylenediamine dihydrochloride, also known as o-phenylenediamine dihydrochloride (OPD), is a versatile aromatic amine salt with significant applications in biochemical research and pharmaceutical development.[1] Its ability to participate in a variety of chemical reactions makes it an invaluable tool for researchers. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in key biochemical assays and synthetic procedures.

OPD is widely recognized as a chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISA).[2] The enzymatic oxidation of OPD by HRP in the presence of hydrogen peroxide yields a colored product, 2,3-diaminophenazine (DAP), which allows for the quantitative determination of analytes.[3][4] Beyond its role in immunoassays, OPD is a crucial building block in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-ulcer, anti-tumor, and anti-viral properties.[5] Furthermore, its chemical reactivity allows for its use as a derivatizing agent for the analysis of various biomolecules.[6]

This technical guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively and safely utilize this compound in their laboratory workflows.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its proper handling and application in a research setting.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Synonyms | o-Phenylenediamine dihydrochloride, 1,2-Diaminobenzene dihydrochloride, OPD·2HCl | [1][6] |

| CAS Number | 615-28-1 | [1] |

| Molecular Formula | C₆H₈N₂·2HCl | [1] |

| Molecular Weight | 181.06 g/mol | [1][7] |

| Appearance | Light pink to purple crystalline powder | [1] |

| Melting Point | 258 °C (decomposes) | [8] |

| Solubility | Soluble in water. | [7] |

| Storage Conditions | Store at 0 - 8 °C, protected from light and moisture. | [1][2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.[1][8]

| Hazard Information | Precautionary Measures | Reference(s) |

| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Very toxic to aquatic life with long-lasting effects. | [8][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a certified respirator if dust is generated. | [10][11] |

| Handling | Use in a well-ventilated area, preferably under a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | [1][10] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep locked up or in an area accessible only to qualified personnel. | |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [8] |

Applications in Biochemical Research

This compound is a valuable reagent with diverse applications in the field of biochemical research. Its utility spans from being a key component in widely used immunoassays to a versatile precursor in the synthesis of biologically active compounds.

Chromogenic Substrate in ELISA

One of the most prominent applications of OPD is as a chromogenic substrate for horseradish peroxidase (HRP) in ELISA.[2] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of OPD to a soluble, colored product, 2,3-diaminophenazine (DAP).[3][4] The intensity of the resulting color is directly proportional to the amount of HRP present, which in turn correlates with the concentration of the analyte being measured.

The reaction can be monitored spectrophotometrically at 450 nm, or after stopping the reaction with an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at 492 nm.[2][12]

| Parameter | Value | Conditions | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) of DAP | 450 nm | - | [2] |

| Wavelength of Maximum Absorbance (λmax) of DAP (stopped reaction) | 492 nm | Reaction stopped with 3 M H₂SO₄ or 3 M HCl | [2] |

| Molar Absorptivity of DAPH⁺ (protonated DAP) | 21,400 M⁻¹cm⁻¹ | pH = 3 | [13] |

| Michaelis-Menten Constant (Km) for OPD | 37 ± 3 µM | 100 mM sodium phosphate buffer (pH 6.0), 80 µM H₂O₂ | [3][14] |

Reaction Workflow: HRP-Catalyzed Oxidation of OPD

Figure 1. HRP catalyzes the oxidation of OPD by H₂O₂ to produce the colored compound DAP.

Synthesis of Benzimidazoles

1,2-Phenylenediamine is a key precursor in the synthesis of benzimidazoles, a class of heterocyclic compounds with significant pharmacological importance.[5] The condensation of OPD with various carboxylic acids or aldehydes yields a diverse range of 2-substituted benzimidazoles.[15][16] This synthetic route is widely employed in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

General Reaction Scheme: Benzimidazole Synthesis

Figure 2. Condensation of 1,2-phenylenediamine with a carboxylic acid or aldehyde to form a benzimidazole.

Experimental Protocols

This section provides detailed, step-by-step protocols for two key applications of this compound: its use in a typical ELISA and a general procedure for the synthesis of 2-substituted benzimidazoles.

Protocol for ELISA using OPD Substrate

This protocol outlines the general steps for using OPD as a chromogenic substrate in an indirect ELISA. Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific assays.

Materials:

-

This compound (OPD) tablets or powder

-

Phosphate-citrate buffer (0.05 M, pH 5.0)

-

30% Hydrogen peroxide (H₂O₂)

-

3 M Sulfuric acid (H₂SO₄) or 3 M Hydrochloric acid (HCl) as a stop solution

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary and HRP-conjugated secondary antibodies

-

Antigen

-

96-well microplate

-

Microplate reader

Procedure:

-

Antigen Coating: Dilute the antigen to the desired concentration in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4 °C.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound antigen.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step as in step 2.

-

Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4 °C.

-

Wasting: Repeat the washing step as in step 2.

-

Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Substrate Preparation: Immediately before use, prepare the OPD substrate solution. Dissolve one OPD tablet (or an equivalent amount of powder) in the appropriate volume of phosphate-citrate buffer to achieve a final concentration of approximately 0.4 mg/mL.[2] Add 30% H₂O₂ to the substrate solution to a final concentration of approximately 0.012%. Protect the solution from light.

-

Color Development: Add 100 µL of the freshly prepared OPD substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

-

Stopping the Reaction: Add 50 µL of 3 M H₂SO₄ or 3 M HCl to each well to stop the reaction.

-

Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.

ELISA Workflow Diagram

Figure 3. Step-by-step workflow for a typical indirect ELISA using an OPD substrate.

Protocol for the Synthesis of 2-Substituted Benzimidazoles

This protocol provides a general method for the synthesis of 2-aryl-1H-benzimidazoles via the condensation of 1,2-phenylenediamine with an aromatic aldehyde, using ammonium chloride as a catalyst.[17]

Materials:

-

1,2-Phenylenediamine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,2-phenylenediamine (1 equivalent), the aromatic aldehyde (1 equivalent), and a catalytic amount of ammonium chloride (e.g., 0.3 equivalents) in ethanol.

-

Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80-90 °C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the reaction mixture into ice-cold water.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining impurities.

-

Drying and Purification: Dry the product. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[9][15]

Characterization Data for 2-phenyl-1H-benzimidazole: [17]

-

Appearance: Solid

-

Molecular Formula: C₁₃H₁₀N₂

-

Melting Point: 296 °C

-

¹H NMR (DMSO-d₆, δ ppm): 12.89 (s, 1H, NH), 8.18 (d, 2H), 7.63-7.50 (m, 5H), 7.23 (m, 2H)

Conclusion

This compound is a cornerstone reagent in modern biochemical research and drug development. Its role as a sensitive and reliable chromogenic substrate in ELISA has made it indispensable for a wide range of quantitative bioassays. Furthermore, its utility as a versatile precursor for the synthesis of pharmacologically active benzimidazoles highlights its importance in medicinal chemistry. This guide has provided a comprehensive overview of its properties, applications, and detailed experimental protocols to facilitate its effective and safe use. By understanding the principles behind its reactivity and following established procedures, researchers can confidently leverage the capabilities of this compound to advance their scientific endeavors.

References

- 1. fishersci.com [fishersci.com]

- 2. Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. [sonar.ch]

- 3. Highly Sensitive Measurement of Horseradish Peroxidase Using Surface-Enhanced Raman Scattering of 2,3-Diaminophenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. biomedicadiagnostics.com [biomedicadiagnostics.com]

- 12. stemed.site [stemed.site]

- 13. Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy[v1] | Preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]